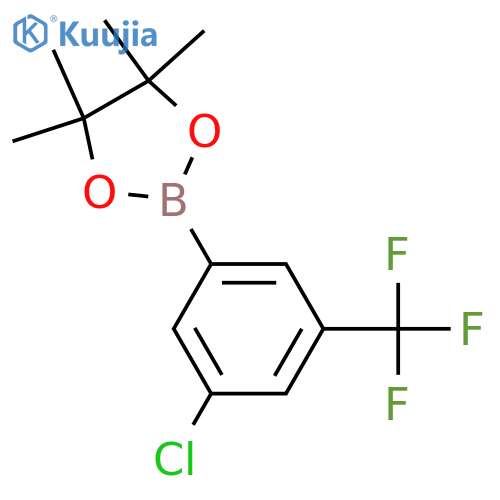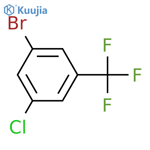- Iridium-Catalyzed Borylation of Primary Benzylic C-H Bonds without a Directing Group: Scope, Mechanism, and Origins of Selectivity, Journal of the American Chemical Society, 2015, 137(26), 8633-8643
Cas no 942069-65-0 (2-(3-Chloro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
2-(3-クロロ-5-(トリフルオロメチル)フェニル)-4,4,5,5-テトラメチル-1,3,2-ジオキサボロランは、有機合成化学において重要なボロン酸エステル類の一つです。この化合物は、パラジウム触媒を用いたクロスカップリング反応(鈴木-宮浦カップリングなど)において、高い反応性と選択性を示します。特に、3-クロロ-5-トリフルオロメチル置換基を有する芳香環の導入に有用です。4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン骨格により、空気や湿気に対する安定性が向上しており、取り扱いが容易です。また、結晶性が良好なため精製が簡便で、高純度品を得やすい特徴があります。医農薬中間体や機能性材料の合成に広く応用可能です。

942069-65-0 structure
商品名:2-(3-Chloro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS番号:942069-65-0
MF:C13H15BClF3O2
メガワット:306.516213655472
MDL:MFCD11856039
CID:828442
PubChem ID:46739570
2-(3-Chloro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 化学的及び物理的性質
名前と識別子
-
- 2-(3-Chloro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 3-Chloro-5-(trifluoromethyl)benzeneboronic acid pinacol ester
- 3-Chloro-5-(trifluoromethyl)phenylboronic acid pinacol ester
- 2-[3-chloro-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-[3-Chloro-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
- [3-Bromo-5-(trifluoromethyl)phenyl]boronic acid pinacol ester
- 3-Chloro-5-(trifluoromethyl)phenylboronic acid,pinacol ester
- 942069-65-0
- DB-010568
- AKOS016001411
- DS-14933
- MFCD11856039
- (3-CHLORO-5-(TRIFLUOROMETHYL)PHENYL)BORONIC ACID PINACOL ESTER
- DSRHHGXMHRASQY-UHFFFAOYSA-N
- Z1723631472
- DTXSID30675169
- EN300-3256242
- CS-0174419
- O10079
- 3-Chloro-5-(trifluoromethyl)phenylboronic acid, pinacol ester
-
- MDL: MFCD11856039
- インチ: 1S/C13H15BClF3O2/c1-11(2)12(3,4)20-14(19-11)9-5-8(13(16,17)18)6-10(15)7-9/h5-7H,1-4H3
- InChIKey: DSRHHGXMHRASQY-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=C(B2OC(C)(C)C(C)(C)O2)C=C(Cl)C=1)(F)F
計算された属性
- せいみつぶんしりょう: 306.08100
- どういたいしつりょう: 306.0805721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 357
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 18.5Ų
じっけんとくせい
- PSA: 18.46000
- LogP: 3.65800
2-(3-Chloro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane セキュリティ情報
2-(3-Chloro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-(3-Chloro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-3256242-0.5g |
2-[3-chloro-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
942069-65-0 | 95.0% | 0.5g |
$19.0 | 2025-03-18 | |
| abcr | AB264323-1 g |
3-Chloro-5-(trifluoromethyl)benzeneboronic acid pinacol ester, 97%; . |
942069-65-0 | 97% | 1g |
€143.80 | 2023-04-27 | |
| eNovation Chemicals LLC | D955326-25g |
3-CHLORO-5-(TRIFLUOROMETHYL)PHENYLBORONIC ACID PINACOL ESTER |
942069-65-0 | 97% | 25g |
$220 | 2024-06-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0685-1G |
2-(3-chloro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
942069-65-0 | 95% | 1g |
¥ 422.00 | 2023-04-12 | |
| Enamine | EN300-3256242-2.5g |
2-[3-chloro-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
942069-65-0 | 95.0% | 2.5g |
$35.0 | 2025-03-18 | |
| Apollo Scientific | PC48619-1g |
2-[3-Chloro-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
942069-65-0 | 98% | 1g |
£17.00 | 2025-03-22 | |
| TRC | C432763-500mg |
3-Chloro-5-(trifluoromethyl)phenylboronic acid, pinacol ester |
942069-65-0 | 500mg |
$121.00 | 2023-05-18 | ||
| Enamine | EN300-3256242-1.0g |
2-[3-chloro-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
942069-65-0 | 95.0% | 1.0g |
$19.0 | 2025-03-18 | |
| eNovation Chemicals LLC | Y1216386-25g |
2-(3-Chloro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
942069-65-0 | 95% | 25g |
$600 | 2024-06-03 | |
| Enamine | EN300-3256242-1g |
2-[3-chloro-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
942069-65-0 | 95% | 1g |
$85.0 | 2023-09-04 |
2-(3-Chloro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 合成方法
合成方法 1
はんのうじょうけん
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Tetrahydrofuran ; 4 h, 80 °C
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 16 h, rt → 90 °C
リファレンス
- Piperidin-1-yl-N-pyridin-3-yl-2-oxoacetamide derivatives useful for the treatment of MTAP-deficient and/or MT-A accumulating cancers and their preparation, World Intellectual Property Organization, , ,
合成方法 3
はんのうじょうけん
リファレンス
- Product class 2: chloroarenes, Science of Synthesis, 2007, 31, 79-120
合成方法 4
はんのうじょうけん
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Tetrahydrofuran ; 1 min, rt
1.2 1 h, 80 °C; 16 h, rt
1.2 1 h, 80 °C; 16 h, rt
リファレンス
- Merging Iridium-Catalyzed C-H Borylations with Palladium-Catalyzed Cross-Couplings Using Triorganoindium Reagents, Journal of Organic Chemistry, 2022, 87(1), 751-759
合成方法 5
はんのうじょうけん
1.1 Reagents: 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ; 1 min, rt
1.2 1 h, 80 °C
1.2 1 h, 80 °C
リファレンス
- Harnessing C-H Borylation/Deborylation for Selective Deuteration, Synthesis of Boronate Esters, and Late Stage Functionalization, Journal of Organic Chemistry, 2015, 80(16), 8341-8353
2-(3-Chloro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Raw materials
2-(3-Chloro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preparation Products
2-(3-Chloro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 関連文献
-
Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
-
Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
942069-65-0 (2-(3-Chloro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) 関連製品
- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)
- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)
- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)
- 157047-98-8(Benzomalvin C)
- 61389-26-2(Lignoceric Acid-d4)
- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)
- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:942069-65-0)2-(3-Chloro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

清らかである:99%
はかる:25g
価格 ($):173.0


